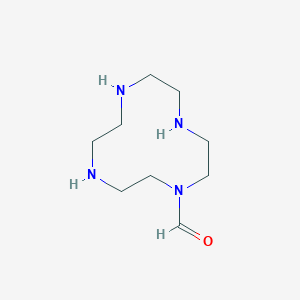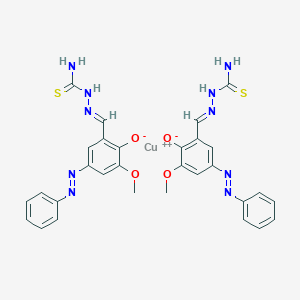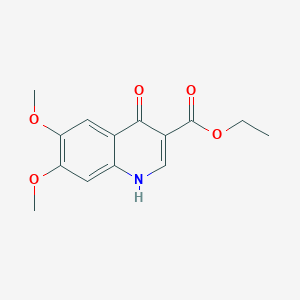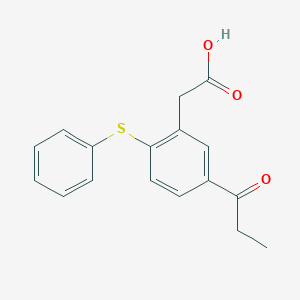![molecular formula C7H15NO2Si B051899 Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci) CAS No. 120491-50-1](/img/structure/B51899.png)
Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyldimethyl(carbomethoxyaminomethyl)silane is an organosilicon compound with the molecular formula C7H15NO2Si and a molecular weight of 173.28 g/mol. This compound is characterized by the presence of a vinyl group, a dimethylsilyl group, and a carbomethoxyaminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vinyldimethyl(carbomethoxyaminomethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild reaction conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which is catalyzed by copper and provides high yields . Additionally, the hydrosilylation of terminal alkenes using manganese or nickel catalysts can also produce vinylsilanes .
Industrial Production Methods
Industrial production of vinyldimethyl(carbomethoxyaminomethyl)silane typically involves large-scale nucleophilic substitution reactions or hydrosilylation processes. These methods are chosen for their efficiency, scalability, and compatibility with various functional groups .
Análisis De Reacciones Químicas
Types of Reactions
Vinyldimethyl(carbomethoxyaminomethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: Reduction reactions can be performed using various reducing agents, although specific conditions may vary.
Substitution: Nucleophilic substitution reactions with chlorosilanes and organomagnesium reagents are common.
Common Reagents and Conditions
Oxidation: Aqueous fluoride and peroxide are commonly used for oxidation reactions.
Substitution: Organomagnesium reagents and chlorosilanes are frequently used in nucleophilic substitution reactions.
Hydrosilylation: Catalysts such as manganese, nickel, and copper are used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include various functionalized tetraorganosilanes, vinylsilanes, and allylsilanes .
Aplicaciones Científicas De Investigación
Vinyldimethyl(carbomethoxyaminomethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation.
Biology: The compound’s reactivity and functional group compatibility make it useful in biological studies, particularly in the modification of biomolecules.
Industry: Vinyldimethyl(carbomethoxyaminomethyl)silane is used in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of vinyldimethyl(carbomethoxyaminomethyl)silane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of functionalized products. The specific molecular targets and pathways depend on the reaction conditions and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethylvinylsilane: Similar in structure but with methoxy groups instead of carbomethoxyaminomethyl groups.
Vinyltrimethoxysilane: Contains three methoxy groups attached to the silicon atom.
Dichloromethylvinylsilane: Contains two chlorine atoms attached to the silicon atom.
Uniqueness
Vinyldimethyl(carbomethoxyaminomethyl)silane is unique due to the presence of the carbomethoxyaminomethyl group, which imparts distinct reactivity and functional group compatibility. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
120491-50-1 |
|---|---|
Fórmula molecular |
C7H15NO2Si |
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
methyl N-[[ethenyl(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C7H15NO2Si/c1-5-11(3,4)6-8-7(9)10-2/h5H,1,6H2,2-4H3,(H,8,9) |
Clave InChI |
YJYHJYZRKCVDCW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC[Si](C)(C)C=C |
SMILES canónico |
COC(=O)NC[Si](C)(C)C=C |
Sinónimos |
Carbamic acid, [(ethenyldimethylsilyl)methyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)









